Methyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamido]benzoate
Description
Methyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a triazoloquinoxaline core fused with a benzoate ester and a sulfanyl acetamido linker. Its synthesis likely involves multi-step routes, such as the formation of methyl 2-acetamidobenzoate intermediates followed by cyclization and functionalization with sulfur-containing groups, as seen in analogous quinazolinone syntheses .
Properties
IUPAC Name |
methyl 2-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-12-23-24-18-19(22-15-9-5-6-10-16(15)25(12)18)29-11-17(26)21-14-8-4-3-7-13(14)20(27)28-2/h3-10H,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICAKAUNQIGBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: The triazoloquinoxaline core can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol.
Thioacetylation: The next step involves the introduction of the thioacetyl group. This can be achieved by reacting the triazoloquinoxaline derivative with thioacetic acid under suitable conditions.
Esterification: Finally, the esterification of the resulting compound with methyl benzoate yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
The biological activities of Methyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamido]benzoate are significant. This compound has been studied for its:
- Antimicrobial Properties : Triazoloquinoxaline derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents .
- Anticancer Activity : Research suggests that compounds containing the triazoloquinoxaline scaffold can act as intercalative inhibitors of topoisomerase II, showing promising cytotoxic effects against cancer cell lines . The presence of substituents such as trifluoromethyl groups enhances their binding affinity to DNA, thereby increasing their anticancer potential.
- Anti-inflammatory Effects : Some studies indicate that these compounds may also possess anti-inflammatory properties, making them suitable candidates for further investigation in inflammatory disease models.
Synthesis and Derivatization
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with the reaction of 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with various acylating agents to introduce the acetamido group.
- Functionalization : Subsequent steps include the introduction of the sulfanyl group via nucleophilic substitution reactions. This allows for the modification of the quinoxaline core to enhance biological activity.
- Optimization : Reaction conditions are optimized for yield and purity using techniques such as recrystallization or chromatography .
Case Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various triazoloquinoxaline derivatives, this compound exhibited significant activity against multiple strains of bacteria and fungi. The compound was tested against Escherichia coli, Klebsiella pneumoniae, and Candida albicans, with results indicating a dose-dependent response .
Case Study 2: Anticancer Properties
Research focusing on the anticancer properties of triazoloquinoxaline derivatives highlighted that compounds similar to this compound demonstrated IC₅₀ values ranging from 5 to 15 µM against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing cytotoxicity .
Mechanism of Action
The mechanism of action of methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazoloquinoxaline core can intercalate with DNA, inhibiting the replication of viruses and the proliferation of cancer cells . Additionally, the compound may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Analog (Ethyl Ester Derivative): The ethyl ester variant () shares the triazoloquinoxaline core but differs in ester group (ethyl vs. methyl) and substitution position (4- vs. 2-benzoate).
Triazine-Based Herbicides (): Compounds like metsulfuron methyl ester replace the triazoloquinoxaline with a triazine ring, paired with sulfonyl urea groups. This structural shift directs their application toward plant acetolactate synthase inhibition, contrasting with the hypothesized antimicrobial role of the target compound .
Sulfonamide-Containing Quinazolines (): Analogs with sulfonamide moieties (e.g., compound 2 in ) demonstrate potent antibacterial activity.
Synthetic Flexibility:
- The target compound’s modular structure allows for substituent tuning. For example, replacing the methyl group on the triazole with bulkier substituents (e.g., isopropyl, as in ’s analogs) could enhance target selectivity or solubility .
Research Findings and Implications
- Pharmacophore modeling indicates that such compounds adopt low-energy conformations (<20 kcal mol⁻¹) suitable for target binding .
- Agrochemical vs. Pharmaceutical Applications: The triazine-based herbicides () highlight how core heterocycle choice dictates application.
- Metabolic Considerations: The sulfanyl linker in the target compound may offer resistance to oxidative degradation compared to sulfonamide analogs, a critical factor in drug design .
Biological Activity
Methyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamido]benzoate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Methyl [(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate
- CAS Number : 303997-28-6
- Molecular Formula : C13H12N4O2S
- Molecular Weight : 288.33 g/mol
The compound consists of a quinoxaline derivative linked to a sulfanyl group and an acetate moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Studies : In vitro assays revealed that derivatives of quinoxaline can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of tyrosine kinases and the induction of tumor hypoxia .
- DNA Interaction : Compounds similar to this compound have shown high binding affinity to DNA. This interaction may lead to the disruption of DNA replication and transcription processes .
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer progression, such as topoisomerases and kinases .
- Apoptosis Induction : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells .
Study 1: Cytotoxicity Against HepG2 and HCT116 Cell Lines
A study evaluated the cytotoxic effects of various triazoloquinoxaline derivatives on HepG2 (liver cancer) and HCT116 (colon cancer) cell lines. The most active derivative exhibited IC50 values of 6.29 μM against HepG2 and 2.44 μM against HCT116 . This indicates potent anticancer activity, suggesting that structural modifications can enhance efficacy.
Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of quinoxaline derivatives highlighted that specific substitutions significantly influence biological activity. For instance, compounds with bulky substituents showed reduced cytotoxicity due to steric hindrance affecting their ability to bind to target sites .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HepG2 | 6.29 | DNA binding and apoptosis induction |
| Cytotoxicity | HCT116 | 2.44 | Enzyme inhibition |
| Anti-inflammatory | Various | Not specified | Inhibition of pro-inflammatory cytokines |
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamido]benzoate, and how can reaction conditions be standardized?
The synthesis typically involves coupling 1-methyl-[1,2,4]triazolo[4,3-A]quinoxaline-4-thiol with methyl 2-(2-chloroacetamido)benzoate via nucleophilic substitution. Key steps include:
- Solvent selection : Absolute ethanol or DMF for solubility and reactivity .
- Catalysis : Glacial acetic acid as a proton donor to activate intermediates .
- Reaction monitoring : TLC or HPLC to track progress and optimize reflux duration (e.g., 4–8 hours) .
Standardization requires controlling temperature (±2°C), stoichiometric ratios (1:1.1 for limiting reagent), and inert atmosphere (N₂/Ar) to suppress oxidation .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- NMR :
- IR : Validate amide (N–H stretch ~3300 cm⁻¹; C=O ~1650 cm⁻¹) and ester (C–O ~1250 cm⁻¹) functionalities .
- MS : High-resolution ESI-MS should match the molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in reported bioactivity data for triazoloquinoxaline derivatives?
Contradictions often arise from assay variability (e.g., cell line sensitivity, incubation time). Mitigation strategies include:
- Standardized bioassays : Use WHO-recommended cell lines (e.g., HeLa, MCF-7) with controlled passage numbers .
- Dose-response curves : Calculate IC₅₀ values across ≥3 independent replicates to assess reproducibility .
- Molecular docking : Compare binding affinities (ΔG values) to target proteins (e.g., kinases) using AutoDock Vina to validate experimental IC₅₀ trends .
Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?
- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for sulfanyl-acetamido coupling .
- Solvent effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics .
- Machine learning : Train models on existing triazoloquinoxaline synthesis data to recommend optimal catalysts (e.g., DBU vs. K₂CO₃) .
Q. What statistical experimental design (DoE) approaches improve yield and reproducibility in its synthesis?
-
Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors .
Factor Low Level High Level Temp 70°C 90°C Catalyst 0.5 mol% 2.0 mol% Solvent (EtOH:DMF) 1:1 1:3 -
Response Surface Methodology (RSM) : Optimize yield using a central composite design, targeting ≥85% purity .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Steric effects : The 1-methyl group on the triazoloquinoxaline ring hinders sulfur nucleophile accessibility, requiring longer reaction times .
- Electronic effects : Electron-withdrawing substituents on the benzoate (e.g., nitro groups) reduce electron density at the acetamido carbon, slowing substitution .
Q. What advanced characterization techniques (e.g., X-ray crystallography, in silico modeling) elucidate its solid-state properties?
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between amide and ester groups) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking in quinoxaline cores) .
- Molecular dynamics (MD) : Simulate solubility parameters (Hansen solubility spheres) in polar aprotic solvents .
Methodological Guidance
3.1 Designing experiments to assess thermal stability and degradation pathways:
- TGA/DSC : Measure decomposition onset temperature (T₅% weight loss) under N₂ .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed ester or sulfanyl cleavage) under accelerated conditions (40°C/75% RH) .
3.2 Validating biological activity mechanisms (e.g., enzyme inhibition):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
